molecular formula C16H19N5O3S B2835790 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide CAS No. 2097893-12-2

4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B2835790
CAS No.: 2097893-12-2
M. Wt: 361.42
InChI Key: GCHWYFUBAZXZGT-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
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Biological Activity

4-Ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a piperazine ring and substituents such as dioxo and carboxamide groups, suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C16H19N5O3SC_{16}H_{19}N_{5}O_{3}S with a molecular weight of 361.4 g/mol. The presence of both pyrazole and thiophene moieties in its structure may contribute to its biological activity.

Property Value
Molecular FormulaC16H19N5O3SC_{16}H_{19}N_{5}O_{3}S
Molecular Weight361.4 g/mol
CAS Number2097893-12-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A review highlighted that many pyrazole compounds have been synthesized and tested for antibacterial, antifungal, and antiviral activities. Given the structural similarities of this compound with known active pyrazole derivatives, it is plausible that this compound may also exhibit similar antimicrobial effects .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. Studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound could enhance its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antibacterial Activity : A study on pyrazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were screened using standard methods against strains like Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anticancer Studies : Research has indicated that pyrazole derivatives can target specific cancer pathways. For instance, certain compounds have been shown to inhibit key enzymes involved in tumor growth, suggesting that this compound might share similar properties .

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-2-19-7-8-20(15(23)14(19)22)16(24)17-10-13(12-4-9-25-11-12)21-6-3-5-18-21/h3-6,9,11,13H,2,7-8,10H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHWYFUBAZXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.